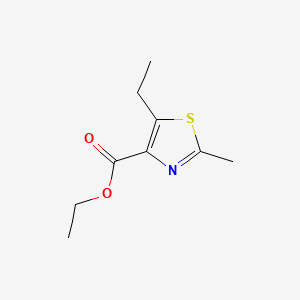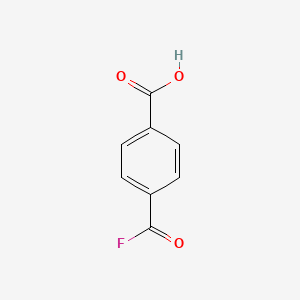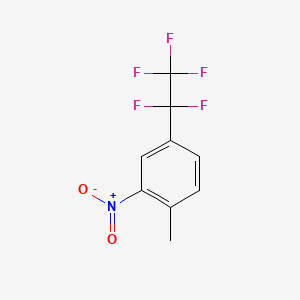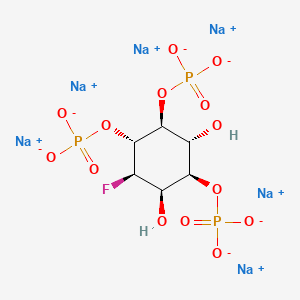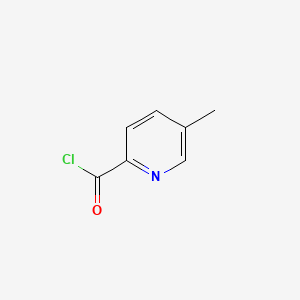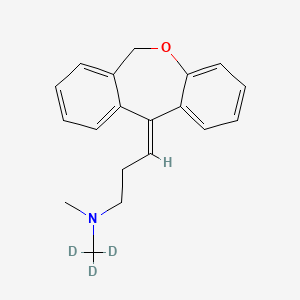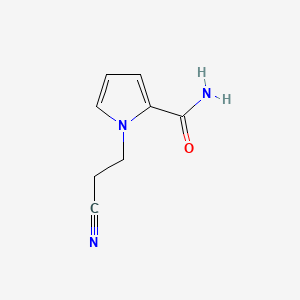
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of pyrrole carboxamides, and its unique chemical structure has led to its use in various biological studies.
Mecanismo De Acción
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide inhibits the activity of HIF-1α by binding to its oxygen-dependent degradation domain (ODD) and preventing its degradation. This leads to the accumulation of HIF-1α in the cytoplasm, which in turn reduces the expression of genes involved in cell proliferation, angiogenesis, and glycolysis. The inhibition of HIF-1α activity by 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage in animal models of neurodegenerative diseases. 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has several advantages as a research tool, including its ability to selectively inhibit HIF-1α activity and its potential therapeutic applications in various diseases. However, 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration while designing experiments using 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide.
Direcciones Futuras
There are several future directions for research on 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the optimization of dosage and delivery methods. Further studies are also needed to investigate the potential side effects and toxicity of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide in vivo. Overall, 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has the potential to be a valuable research tool and a promising therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-cyanoethyl-N,N-diisopropylchloroacetamide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It acts as an inhibitor of the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in the regulation of cellular responses to hypoxia. 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by suppressing HIF-1α activity, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h1,3,5H,2,6H2,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTCKMNBOXKHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


